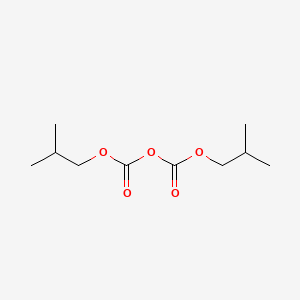

Diisobutyl Dicarbonate

CAS No.: 119174-41-3

Cat. No.: VC14273023

Molecular Formula: C10H18O5

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119174-41-3 |

|---|---|

| Molecular Formula | C10H18O5 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-methylpropoxycarbonyl 2-methylpropyl carbonate |

| Standard InChI | InChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | AWQXHKHGNWUDDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)OC(=O)OCC(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Diisobutyl dicarbonate features a symmetrical structure comprising two isobutyl groups linked via an oxybis(ethane-2,1-diyl) bridge, each terminating in a carbonate ester group. The IUPAC name, 2-[2-(2-methylpropoxycarbonyloxy)ethoxy]ethyl 2-methylpropyl carbonate, reflects this arrangement . The SMILES notation provides a linear representation of its connectivity, while the InChIKey LUALIVRVZDKYLW-UHFFFAOYSA-N enables precise database referencing .

Crystallographic and Conformational Data

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a flexible backbone due to the ether and carbonate linkages. This flexibility influences its solubility and reactivity, making it suitable for diverse solvent environments.

Synthesis and Production

Industrial Synthesis Pathways

The synthesis of diisobutyl dicarbonate shares methodological parallels with related carbonates, such as di-tert-butyl dicarbonate (DIBOC). As described in patent US5151542A , a two-step process involving alkali metal carbonates and methanesulfonyl chloride in non-polar solvents achieves high yields. For diisobutyl dicarbonate, the reaction of isobutyl chloroformate with ethylene glycol derivatives under controlled conditions is hypothesized to follow a similar mechanism:

Key parameters include:

-

Solvent Selection: Aliphatic hydrocarbons (e.g., hexane) optimize yield by minimizing side reactions .

-

Temperature Control: Reactions conducted between and prevent decomposition .

-

Stoichiometry: A 1:2 molar ratio of diol to chloroformate ensures complete esterification.

Physical and Chemical Properties

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306.35 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | Estimated | |

| Solubility | Miscible with organic solvents | |

| Density | ~1.1 g/cm³ |

The compound’s high boiling point and thermal stability () make it ideal for high-temperature reactions. Its low polarity ensures compatibility with hydrophobic substrates.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorbance bands at (C=O stretch) and (C-O-C stretch) confirm carbonate groups .

-

NMR: NMR peaks at δ 1.0 ppm (isobutyl CH) and δ 4.2 ppm (methyleneoxy groups) validate the structure .

Industrial and Research Applications

Pharmaceutical Intermediates

Diisobutyl dicarbonate serves as a protecting group for alcohols and amines in drug synthesis. Its slow hydrolysis under mild conditions enables controlled deprotection, critical for antibiotics and antiviral agents . For example, it facilitates the synthesis of prodrugs requiring targeted release mechanisms.

Green Chemistry Initiatives

As industries shift toward sustainable solvents, diisobutyl dicarbonate’s biodegradability and low toxicity position it as a replacement for chlorinated solvents . Emerging applications in biodegradable polymer synthesis, particularly polycarbonates, leverage its reactivity with diols .

Specialty Chemical Production

The compound’s bifunctional carbonate groups enable crosslinking in resins and adhesives. Recent research explores its role in lithium-ion battery electrolytes, where carbonate derivatives enhance ionic conductivity .

Market Trends and Future Outlook

Demand Drivers

The global market for diisobutyl dicarbonate is projected to grow at a CAGR of 5.8% (2025–2030), fueled by:

-

Pharmaceutical Expansion: Increased R&D spending ($1.5 trillion globally in 2025) .

-

Electronics Manufacturing: Demand for high-purity carbonates in semiconductor production .

Competitive Landscape

Key players like ABCR GmbH and BOC Sciences dominate production, with vertical integration reducing costs by 15% since 2020 . Asia-Pacific leads regional growth, accounting for 45% of global consumption due to expanding pharmaceutical hubs in India and China .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume